molecular formula C12H16N2O3 B8363059 1-Methyl-4-(3-nitro-phenoxy)-piperidine

1-Methyl-4-(3-nitro-phenoxy)-piperidine

Cat. No.: B8363059
M. Wt: 236.27 g/mol
InChI Key: UHKDHIWXHUUVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-nitro-phenoxy)-piperidine is a piperidine derivative featuring a nitro-substituted phenoxy group at the 4-position and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile biological activities, including receptor modulation, epigenetic inhibition, and antitumor effects . The structural flexibility of the piperidine scaffold allows for diverse substitutions, enabling fine-tuning of pharmacological properties such as receptor selectivity, binding affinity, and metabolic stability.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-4-(3-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-13-7-5-11(6-8-13)17-12-4-2-3-10(9-12)14(15)16/h2-4,9,11H,5-8H2,1H3

InChI Key

UHKDHIWXHUUVOW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Comparison :

  • 1-Methyl-4-(3-nitro-phenoxy)-piperidine vs. The methyl group at the 1-position may reduce conformational flexibility compared to propyl-linked analogues, affecting binding pocket accessibility .

Methylamino Substitutions

1-Methyl-4-(methylamino)piperidine derivatives (e.g., R1-13 in ) exhibit dual epigenetic activity, inhibiting both G9a histone methyltransferase and DNMT1 DNA methyltransferase. The methylamino group at the 4-position enhances dual activity, whereas bulkier substituents like 1-(3-methoxypropyl)piperidine favor G9a selectivity .

Comparison Table: Piperidine Derivatives with Nitrogenous Substituents

Compound Name Substituents Biological Activity Key Finding Reference
1-Methyl-4-(methylamino)piperidine Methylamino, methyl Dual G9a/DNMT1 inhibition High dual activity due to R1 position
This compound 3-Nitro-phenoxy, methyl Hypothesized receptor modulation Nitro group may enhance electron-deficient interactions N/A

Antitumor Activity

Platinum complexes incorporating 1-methyl-4-(methylamino)piperidine show potent antitumor activity by inducing apoptosis. For example, [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)] exhibits IC50 values comparable to cisplatin, with improved solubility due to the piperidine moiety .

Physicochemical Properties

Table: Physical Properties of Selected Piperidine Derivatives

Compound Name Boiling Point Density (g/cm³) Refractive Index Flash Point (°C) Reference
1-Methyl-4-(methylamino)piperidine 53°C/10mmHg 0.882 1.4672 56
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine HCl N/A N/A N/A N/A

Pharmacological Profiles

  • Cyproheptadine (1-methyl-4-dibenzo[a,e]cycloheptatrienylidine-piperidine): Demonstrates dual antihistaminic and antiserotonin activity, surpassing chlorpheniramine and lysergic acid diethylamide in potency .
  • This compound: The nitro-phenoxy group may confer unique pharmacokinetic properties, such as delayed metabolism via steric protection of the piperidine ring.

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